Fmoc-L-Styrylalanine
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Overview
Description
Fmoc-L-Styrylalanine, also known as (S)-N-(9-Fluorenylmethoxycarbonyl)-2-amino-5-phenyl-4-pentenoic acid, is a derivative of the amino acid alanine. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of L-styrylalanine. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during chemical reactions.
Mechanism of Action
Target of Action
Fmoc-L-Styrylalanine is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amino groups of amino acids, which it protects during the synthesis process .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . The Fmoc group is then removed rapidly by a base, usually piperidine . This process prevents the amino group from reacting prematurely during peptide synthesis .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the efficient synthesis of peptides, including ones of
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Styrylalanine typically involves the protection of the amino group of L-styrylalanine using the Fmoc group. This can be achieved through the reaction of L-styrylalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-Styrylalanine undergoes various chemical reactions, including:
Oxidation: The styryl group can be oxidized to form corresponding epoxides or diols.
Reduction: The double bond in the styryl group can be reduced to form saturated derivatives.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives of L-styrylalanine.
Substitution: Free amino group derivatives of L-styrylalanine.
Scientific Research Applications
Chemistry: Fmoc-L-Styrylalanine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid . It allows for the stepwise assembly of peptides by protecting the amino group during coupling reactions.
Biology and Medicine: In biological research, this compound is used to synthesize peptides with specific biological activities. These peptides can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Industry: In the pharmaceutical industry, this compound is used to develop peptide-based drugs. Its ability to protect the amino group during synthesis ensures the production of high-purity peptides with desired biological activities.
Comparison with Similar Compounds
Fmoc-L-Phenylalanine: Similar in structure but with a phenyl group instead of a styryl group.
Fmoc-L-Tyrosine: Contains a hydroxyl group on the aromatic ring.
Fmoc-L-Tryptophan: Contains an indole ring.
Uniqueness: Fmoc-L-Styrylalanine is unique due to the presence of the styryl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where the styryl group can participate in additional chemical reactions, such as cross-linking or conjugation with other molecules.
Properties
IUPAC Name |
(E,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHHKMOLFNMMV-DDVUFSRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-24-2 |
Source
|
Record name | Fmoc-L-Styrylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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